molecular formula C13H10BrN5 B12218183 4-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]aniline CAS No. 1018127-95-1

4-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]aniline

Cat. No.: B12218183
CAS No.: 1018127-95-1
M. Wt: 316.16 g/mol
InChI Key: MAULDXRLUSYKHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]aniline is a complex organic compound that features a bromopyridine moiety linked to a triazole ring, which is further connected to an aniline group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]aniline typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]aniline undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Scientific Research Applications

4-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]aniline involves its interaction with specific molecular targets:

Properties

CAS No.

1018127-95-1

Molecular Formula

C13H10BrN5

Molecular Weight

316.16 g/mol

IUPAC Name

4-[3-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-5-yl]aniline

InChI

InChI=1S/C13H10BrN5/c14-10-5-9(6-16-7-10)13-17-12(18-19-13)8-1-3-11(15)4-2-8/h1-7H,15H2,(H,17,18,19)

InChI Key

MAULDXRLUSYKHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NN2)C3=CC(=CN=C3)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.